molecular formula C22H22P+ B14652346 Benzyl-diphenyl-prop-2-enylphosphanium CAS No. 53201-22-2

Benzyl-diphenyl-prop-2-enylphosphanium

Cat. No.: B14652346
CAS No.: 53201-22-2
M. Wt: 317.4 g/mol
InChI Key: ZBEFUKXTPIPLDG-UHFFFAOYSA-N
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Description

Benzyl-diphenyl-prop-2-enylphosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, two phenyl groups, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-diphenyl-prop-2-enylphosphanium typically involves the reaction of triphenylphosphine with benzyl chloride and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonium salt. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-diphenyl-prop-2-enylphosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction and conditions employed.

Scientific Research Applications

Benzyl-diphenyl-prop-2-enylphosphanium has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which Benzyl-diphenyl-prop-2-enylphosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species. The molecular pathways involved include the formation of phosphonium intermediates and the stabilization of transition states in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl-diphenyl-prop-2-enylphosphanium include:

  • Triphenylphosphine
  • Benzyltriphenylphosphonium chloride
  • Diphenylprop-2-enylphosphine

Uniqueness

This compound is unique due to the combination of its benzyl, phenyl, and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other phosphonium compounds may not be as effective.

Properties

CAS No.

53201-22-2

Molecular Formula

C22H22P+

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl-diphenyl-prop-2-enylphosphanium

InChI

InChI=1S/C22H22P/c1-2-18-23(21-14-8-4-9-15-21,22-16-10-5-11-17-22)19-20-12-6-3-7-13-20/h2-17H,1,18-19H2/q+1

InChI Key

ZBEFUKXTPIPLDG-UHFFFAOYSA-N

Canonical SMILES

C=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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